

A Comparative Analysis of cis-3,5-Dimethylpiperidine for Pharmaceutical Research

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Compound of Interest

Compound Name: *cis-3,5-Dimethylpiperidine*

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An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.^[1] Its conformational flexibility and ability to participate in various molecular interactions make it a versatile building block for designing novel therapeutics.^[1] This guide provides a detailed benchmark of **cis-3,5-Dimethylpiperidine**, comparing its physicochemical properties and pharmacological potential against other key piperidine derivatives. The data presented herein is intended to support researchers in making informed decisions during the early stages of drug discovery and development.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the piperidine ring significantly influences its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The presence of two methyl groups in the cis-conformation on the 3 and 5 positions of **cis-3,5-Dimethylpiperidine** introduces specific steric and electronic features compared to the parent piperidine or other derivatives.

Below is a summary of key physicochemical data for **cis-3,5-Dimethylpiperidine** and other selected piperidine derivatives.

| Property | cis-3,5-Dimethylpiperidine | Piperidine | cis-2,6-Dimethylpiperidine | N-Benzylpiperidine | 4-Phenylpiperidine |
|--------------------|----------------------------------|----------------------------------|----------------------------------|-----------------------------------|-----------------------------------|
| Molecular Formula | C ₇ H ₁₅ N | C ₅ H ₁₁ N | C ₇ H ₁₅ N | C ₁₂ H ₁₇ N | C ₁₁ H ₁₅ N |
| Molecular Weight | 113.20 g/mol [2] | 85.15 g/mol | 113.20 g/mol [3] | 175.27 g/mol [4][5] | 161.24 g/mol [6] |
| Boiling Point (°C) | 141.2 (Predicted)[2] | 106[7] | 127-128[3][8] | 120-123 (at 9 mmHg)[4] | 286[9] |
| Density (g/mL) | 0.794 (Predicted)[2] | 0.862 (at 20°C) | 0.84 (at 25°C)[3][8] | 0.950[4] | 1.062 (at 25°C)[9] |
| pKa (Predicted) | 10.52[2] | 11.22[10] | 10.82[8] | 9.02[5] | N/A |
| LogP | 1.58[2] | 0.84[7] | N/A | N/A | 2.154[11] |

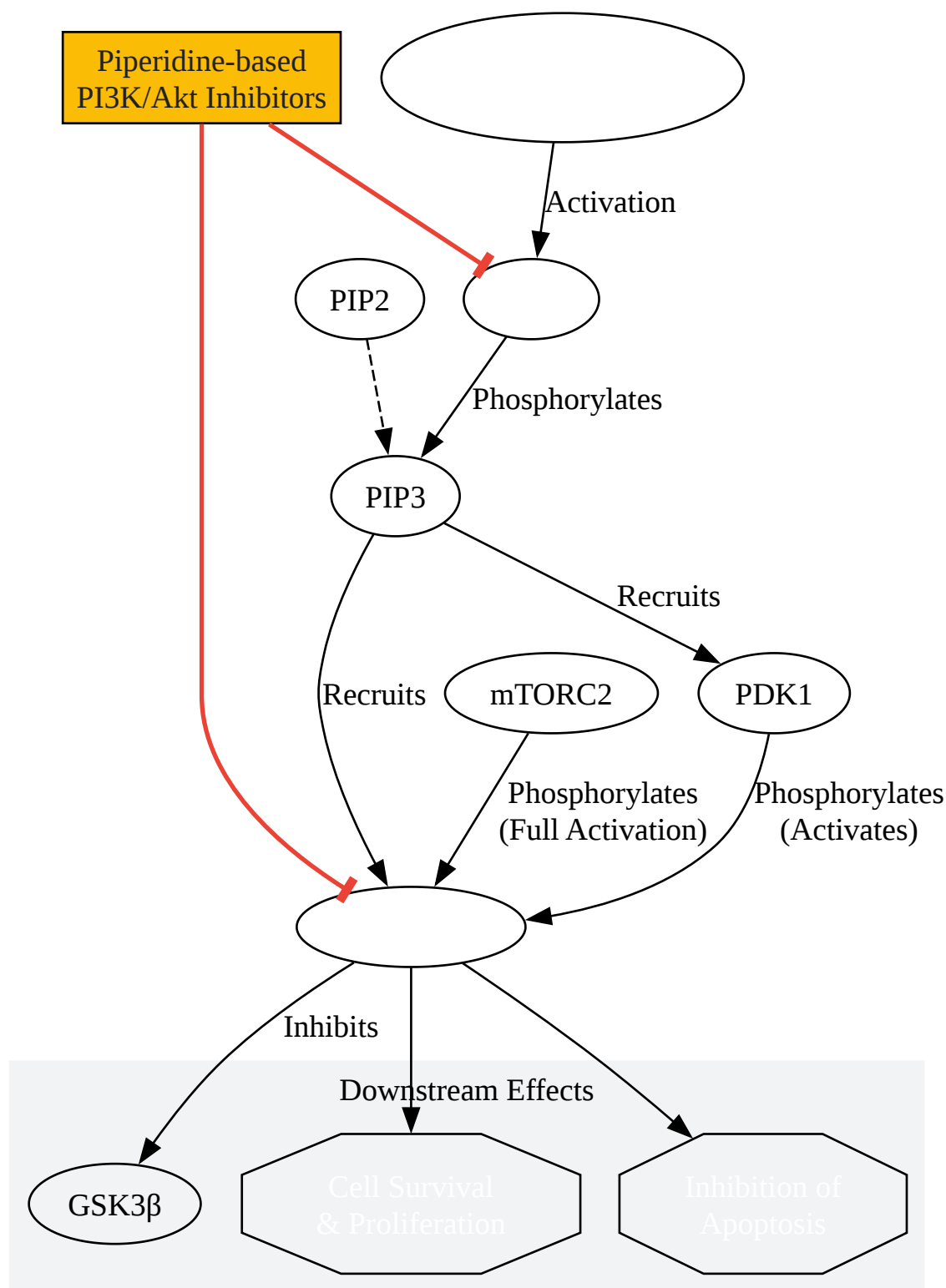
Pharmacological Applications and Performance Benchmarks

Piperidine derivatives are integral to drugs targeting a wide range of conditions, including cancer, neurodegenerative diseases, and pain.[12][13] Their mechanisms of action are diverse, often involving enzyme inhibition or receptor modulation.

Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway

A significant number of piperidine-containing drugs exert their anticancer effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell growth and survival and is frequently dysregulated in cancer.[14][15] The piperidine moiety often serves as a key pharmacophore that interacts with the target kinase. While specific data for **cis-3,5-dimethylpiperidine** derivatives in this context is emerging, the performance of other piperidine-based inhibitors provides a crucial benchmark.

| Compound Class | Target/Cell Line | Activity (IC ₅₀) | Reference |
|------------------------------|-------------------------|------------------------------|----------------------|
| Piperidine Derivative | A549 (Lung Cancer) | 32.43 μ M | [16] |
| Pan-AKT Inhibitor (10h) | AKT1 Kinase | 24.3 nM | [15] |
| Pan-AKT Inhibitor (10h) | PC-3 (Prostate Cancer) | 3.7 μ M | [15] |
| Piperine (from Black Pepper) | SNU-16 (Gastric Cancer) | Inhibits PI3K/Akt Pathway | [17] |



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Anticholinesterase Activity for Alzheimer's Disease

Inhibiting the acetylcholinesterase (AChE) enzyme is a primary therapeutic strategy for Alzheimer's disease.[18] The piperidine ring is a core component of several potent AChE inhibitors, including the FDA-approved drug Donepezil.[19][20] The nitrogen atom within the piperidine ring can interact with the anionic site of the enzyme, contributing to inhibitory activity.[19]

| Compound | Target | Activity (IC ₅₀) | Reference |
|--|--------|------------------------------|-----------|
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM | [20] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 nM | [2] |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 μM | [18] |

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel piperidine-containing compounds.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay quantifies AChE activity by measuring the formation of a yellow-colored product, 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[21][22] The rate of TNB formation is directly proportional to AChE activity.

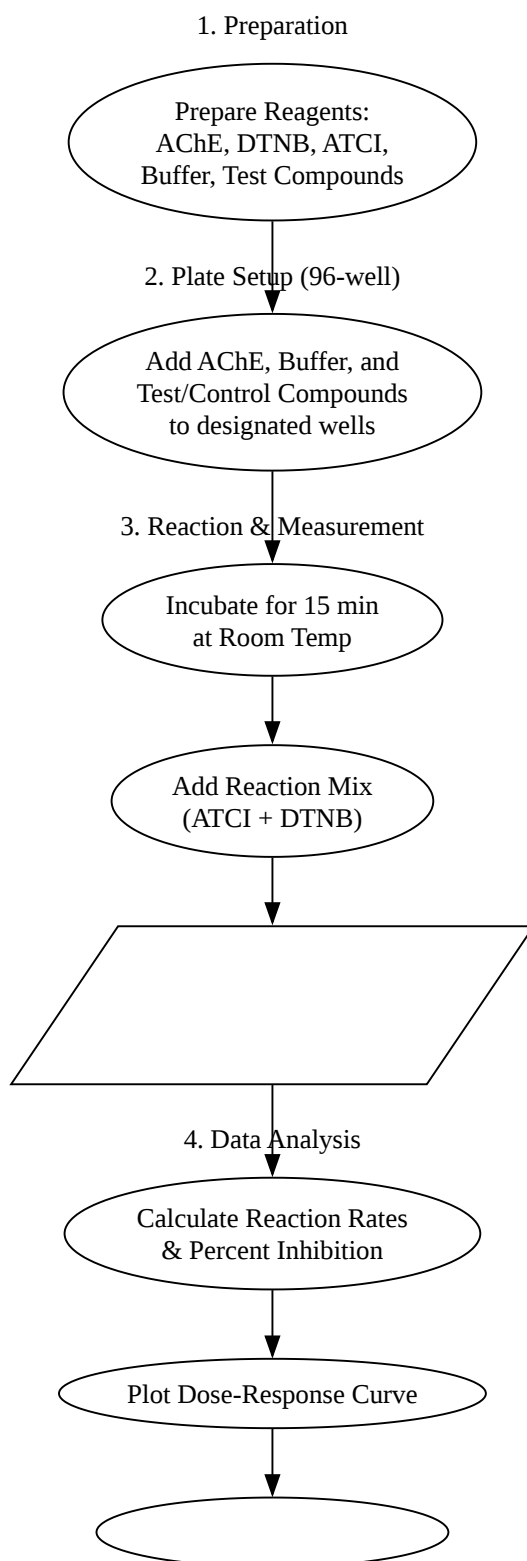
Materials and Reagents:

- Acetylcholinesterase (AChE) from *Electrophorus electricus* (electric eel)
- Acetylthiocholine iodide (ATCI), the substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- 0.1 M Sodium Phosphate Buffer, pH 8.0
- Test piperidine derivatives and a positive control (e.g., Donepezil)
- 96-well clear, flat-bottom microplates
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in assay buffer (e.g., 0.1-0.25 U/mL final concentration). [\[21\]](#)
 - Prepare a 10 mM stock solution of DTNB in assay buffer. [\[21\]](#)
 - Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh). [\[21\]](#)
 - Dissolve test compounds in DMSO and create serial dilutions in the assay buffer. Keep the final DMSO concentration below 1%.
- Assay Setup (in triplicate):
 - Blank: 50 μ L Assay Buffer.
 - Negative Control (100% Activity): 45 μ L AChE solution + 5 μ L vehicle (assay buffer with DMSO).
 - Test Compound: 45 μ L AChE solution + 5 μ L of the test compound dilution.
- Incubation: Incubate the plate for 15 minutes at room temperature.

- **Reaction Initiation:** Prepare a Reaction Mix containing Assay Buffer, DTNB, and ATCl. Add 150 µL of this mix to all wells to start the reaction.
- **Measurement:** Immediately measure the absorbance at 412 nm at time 0 and then every 2 minutes for a total of 10-20 minutes.
- **Data Analysis:** Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated using the formula: $\% \text{ Inhibition} = [(V_{\text{control}} - V_{\text{sample}}) / V_{\text{control}}] * 100$ The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[\[1\]](#)



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Protocol 2: Radioligand Binding Assay

This assay is the gold standard for measuring the affinity of a ligand for a specific receptor.^[23]

A competitive binding assay determines the affinity (K_i) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand.^{[24][25]}

Materials and Reagents:

- Cell membranes or tissue homogenates expressing the target receptor
- Radiolabeled ligand (e.g., [^3H]-ligand) specific for the receptor
- Unlabeled test piperidine derivative
- Binding and Wash Buffers
- Glass fiber filters (pre-soaked in 0.3% PEI)
- Filtration apparatus (Cell Harvester)
- Scintillation counter and fluid

Procedure:

- Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer, centrifuge to pellet the membranes, and resuspend in a buffer containing a cryoprotectant for storage at -80°C . Determine protein concentration using a BCA assay.^[26]
- Assay Setup (in 96-well plate, final volume 250 μL):
 - Total Binding: 150 μL membranes + 50 μL buffer + 50 μL radioligand.
 - Non-specific Binding: 150 μL membranes + 50 μL high concentration of unlabeled ligand + 50 μL radioligand.
 - Test Compound: 150 μL membranes + 50 μL test compound dilution + 50 μL radioligand.
- Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.^[26]

- Filtration: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[24]
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding: $\text{Specific Binding} = \text{Total Binding} - \text{Non-specific Binding}$.
 - Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
 - Determine the IC_{50} value from the curve and calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where $[L]$ is the radioligand concentration and K_d is its dissociation constant.[24]

Protocol 3: In Vivo Analgesic Activity (Tail-Flick Test)

This method is used to evaluate the central analgesic activity of piperidine derivatives in rodents by measuring their response to a thermal pain stimulus.[13][27]

Apparatus:

- Tail-flick analgesiometer with a radiant heat source (e.g., intense light beam)
- Rodent restrainer
- Timer connected to the heat source and a sensor

Procedure:

- Acclimatization: Acclimate the animals (mice or rats) to the restraining tube for 2-3 brief periods before the test day to minimize stress.[28]

- **Baseline Latency:** Gently place the mouse in the restrainer. Position the tail over the heat source. Start the heat stimulus and the timer. The timer stops automatically when the mouse flicks its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 10-20 seconds) is preset to prevent tissue damage.[\[27\]](#)[\[29\]](#)
- **Compound Administration:** Administer the test piperidine derivative or a standard analgesic (e.g., Morphine) via a suitable route (e.g., subcutaneous).
- **Post-treatment Latency:** At set time intervals after administration (e.g., 30, 60, 90 minutes), repeat the tail-flick test and record the latency.
- **Data Analysis:** An increase in the time it takes for the animal to flick its tail, compared to the baseline, indicates an analgesic effect. The data is often expressed as the Maximum Possible Effect (%MPE).

Conclusion

Cis-3,5-Dimethylpiperidine presents a unique structural motif within the broader class of pharmacologically significant piperidine derivatives. Its distinct stereochemistry and substitution pattern, conferred by the two cis-methyl groups, provide a different steric profile compared to unsubstituted piperidine, N-substituted derivatives like N-benzylpiperidine, or bulkier C-substituted analogs like 4-phenylpiperidine. This structural difference is predicted to influence its binding affinity, selectivity, and metabolic stability when incorporated into drug candidates.

The data and protocols presented in this guide offer a foundational benchmark for researchers. By comparing the known activities of established piperidine derivatives in key therapeutic areas such as oncology and neurodegenerative disease, this guide equips scientists to better position **cis-3,5-Dimethylpiperidine** and its novel derivatives in their drug discovery pipelines. The detailed experimental workflows provide a practical basis for generating robust, comparable data to evaluate its potential as a valuable scaffold in the development of next-generation therapeutics.

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